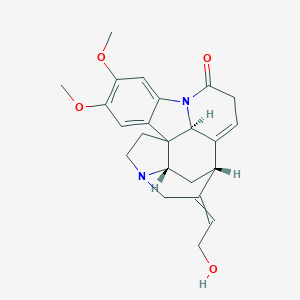
12,13-Didehydro-2,3-dimethoxy-12,24-secostrychnidin-10-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12,13-Didehydro-2,3-dimethoxy-12,24-secostrychnidin-10-one is a natural alkaloid that is found in the seeds of Strychnos usambarensis. It has been shown to have potential as a therapeutic agent due to its unique chemical structure and biological activity.
Mécanisme D'action
The mechanism of action of 12,13-Didehydro-2,3-dimethoxy-12,24-secostrychnidin-10-one is not fully understood. However, it has been shown to interact with several cellular targets such as ion channels, enzymes, and receptors. The compound has been shown to modulate the activity of these targets, leading to its biological activity.
Biochemical and Physiological Effects:
12,13-Didehydro-2,3-dimethoxy-12,24-secostrychnidin-10-one has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, reduce pain, and induce cell death in cancer cells. The compound has also been shown to have antioxidant activity and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 12,13-Didehydro-2,3-dimethoxy-12,24-secostrychnidin-10-one in lab experiments include its unique chemical structure and biological activity. The compound has been shown to have potential as a therapeutic agent, making it an interesting compound to study. However, the limitations of using the compound in lab experiments include its low solubility and potential toxicity.
Orientations Futures
There are several future directions for the study of 12,13-Didehydro-2,3-dimethoxy-12,24-secostrychnidin-10-one. One direction is the further investigation of its mechanism of action. Understanding how the compound interacts with cellular targets can provide insight into its biological activity and potential therapeutic uses. Another direction is the optimization of the synthesis method to increase yield and purity of the compound. This can facilitate further studies on its biological activity. Finally, the compound can be studied for its potential use in combination therapy with other drugs to enhance its therapeutic effects.
Conclusion:
12,13-Didehydro-2,3-dimethoxy-12,24-secostrychnidin-10-one is a natural alkaloid with potential as a therapeutic agent. The compound has been shown to have anti-inflammatory, analgesic, and antitumor activity, and has been studied for its potential use in the treatment of neurodegenerative diseases. Further studies on the compound's mechanism of action, biochemical and physiological effects, and potential therapeutic uses can provide valuable insights into its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 12,13-Didehydro-2,3-dimethoxy-12,24-secostrychnidin-10-one has been reported in the literature. The method involves the isolation of the alkaloid from the seeds of Strychnos usambarensis followed by chemical modification to obtain the desired compound. The synthesis method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
12,13-Didehydro-2,3-dimethoxy-12,24-secostrychnidin-10-one has been the subject of several scientific studies due to its potential as a therapeutic agent. It has been shown to have anti-inflammatory, analgesic, and antitumor activity. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
129724-78-3 |
|---|---|
Nom du produit |
12,13-Didehydro-2,3-dimethoxy-12,24-secostrychnidin-10-one |
Formule moléculaire |
C23H26N2O4 |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
(13S,19S,21S)-14-(2-hydroxyethylidene)-4,5-dimethoxy-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,11-tetraen-9-one |
InChI |
InChI=1S/C23H26N2O4/c1-28-18-10-16-17(11-19(18)29-2)25-21(27)4-3-14-15-9-20-23(16,22(14)25)6-7-24(20)12-13(15)5-8-26/h3,5,10-11,15,20,22,26H,4,6-9,12H2,1-2H3/t15-,20-,22-,23?/m0/s1 |
Clé InChI |
XTGYWZXUYFAABL-HUJXXYTHSA-N |
SMILES isomérique |
COC1=C(C=C2C(=C1)C34CCN5[C@H]3C[C@@H](C(=CCO)C5)C6=CCC(=O)N2[C@H]46)OC |
SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC(C(=CCO)C5)C6=CCC(=O)N2C46)OC |
SMILES canonique |
COC1=C(C=C2C(=C1)C34CCN5C3CC(C(=CCO)C5)C6=CCC(=O)N2C46)OC |
Synonymes |
isobrucine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3-ethoxybenzamide](/img/structure/B236514.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B236523.png)
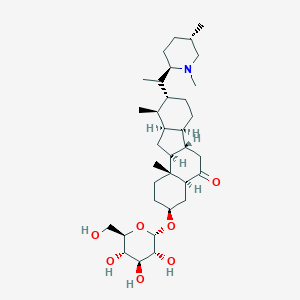
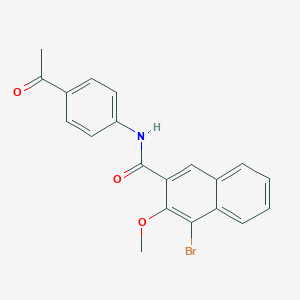
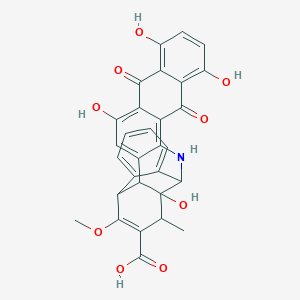


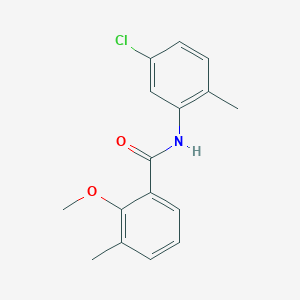
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide](/img/structure/B236559.png)

![3-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B236568.png)


![4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B236595.png)